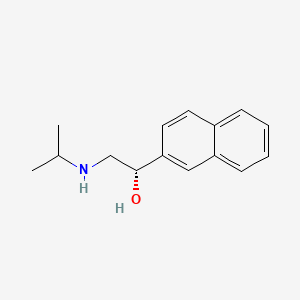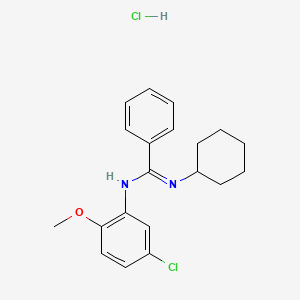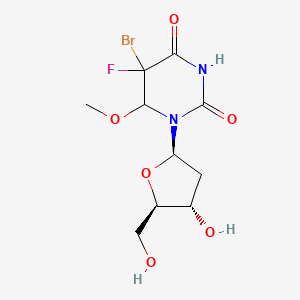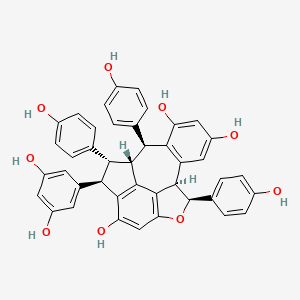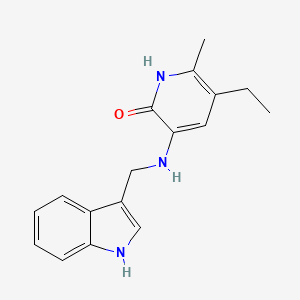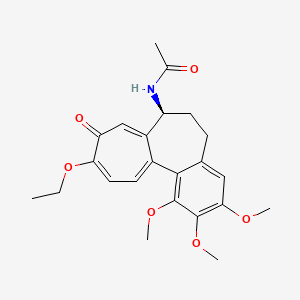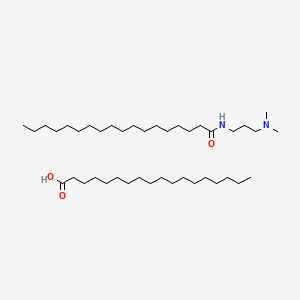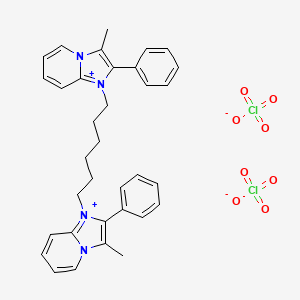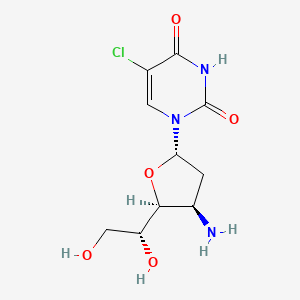
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-chloro- is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but has been modified to include a chlorine atom at the 5-position of the pyrimidine ring and an amino group at the 3-position of the sugar moiety. These modifications confer unique chemical and biological properties, making it a valuable compound in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-chloro- typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring and the sugar moiety separately.
Chlorination: The pyrimidine ring is chlorinated at the 5-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Glycosylation: The chlorinated pyrimidine is then coupled with a protected sugar derivative through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection and Amination: The protecting groups on the sugar moiety are removed, and the amino group is introduced at the 3-position using reagents like ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the 5-chloro position, where the chlorine atom is replaced by other nucleophiles like hydroxyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution, often at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, typically at low temperatures.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine or other substituents.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
科学研究应用
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-chloro- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with enzymes and nucleic acids, providing insights into biochemical pathways.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
作用机制
The compound exerts its effects primarily through its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. It can be incorporated into DNA or RNA, leading to chain termination or mutations. Additionally, it may inhibit key enzymes such as DNA polymerases or reverse transcriptases, disrupting the replication of viruses or cancer cells.
相似化合物的比较
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-beta-D-arabino-hexofuranosyl)-5-chloro-: Similar structure but different stereochemistry at the sugar moiety.
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-fluoro-: Fluorine atom at the 5-position instead of chlorine.
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-bromo-: Bromine atom at the 5-position instead of chlorine.
Uniqueness
The unique combination of the chlorine atom at the 5-position and the amino group at the 3-position of the sugar moiety distinguishes this compound from its analogs. These modifications enhance its stability and biological activity, making it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
133488-27-4 |
|---|---|
分子式 |
C10H14ClN3O5 |
分子量 |
291.69 g/mol |
IUPAC 名称 |
1-[(2S,4R,5S)-4-amino-5-[(1R)-1,2-dihydroxyethyl]oxolan-2-yl]-5-chloropyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14ClN3O5/c11-4-2-14(10(18)13-9(4)17)7-1-5(12)8(19-7)6(16)3-15/h2,5-8,15-16H,1,3,12H2,(H,13,17,18)/t5-,6-,7+,8+/m1/s1 |
InChI 键 |
OARFQCHQOAHGCU-NGJRWZKOSA-N |
手性 SMILES |
C1[C@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)Cl)[C@@H](CO)O)N |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)C(CO)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


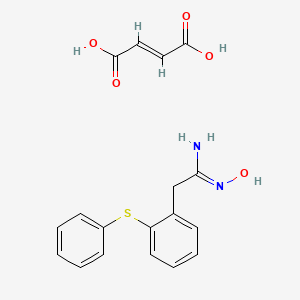
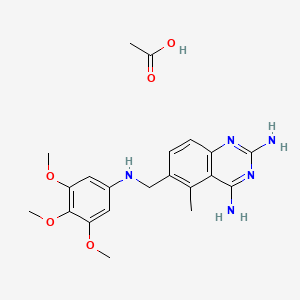
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
